molecular formula C22H24N4O3S B11258171 4-ethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-ethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258171
M. Wt: 424.5 g/mol
InChI Key: UJDMQISUHJFSJP-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a sulfonamide group

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-ethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O3S/c1-2-29-19-8-10-20(11-9-19)30(27,28)25-18-7-5-6-17(16-18)21-12-13-22(24-23-21)26-14-3-4-15-26/h5-13,16,25H,2-4,14-15H2,1H3

InChI Key

UJDMQISUHJFSJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups on the pyridazine ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through Suzuki-Miyaura coupling reactions using boronic acids and palladium catalysts.

    Formation of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the amine with sulfonyl chlorides under basic conditions.

    Ethoxylation: The ethoxy group can be introduced via alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions ortho or para to the sulfonamide group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is not fully understood but is believed to involve:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridazine Derivatives: Compounds such as pyridazin-3(2H)-ones and pyridazin-3-yl derivatives.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and other sulfonamide-based drugs.

Uniqueness

4-ETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

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